ethyl 2-((5-((2-fluorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate
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Description
Ethyl 2-((5-((2-fluorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C15H17FN4O3S and its molecular weight is 352.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been studied for their antitubercular activity, with a focus on the mycolic acid synthesized by pks 13 . This suggests that the compound might also target the same or similar biochemical pathways.
Mode of Action
Based on the structure and the known targets of similar compounds, it can be hypothesized that it might interfere with the synthesis of mycolic acid, thereby inhibiting the growth of the tuberculosis bacteria .
Biochemical Pathways
The compound likely affects the mycolic acid synthesis pathway, given the potential target of Pks 13 . Mycolic acids are essential components of the cell wall of mycobacteria, and their synthesis is a crucial step in the life cycle of these bacteria. By inhibiting this process, the compound could potentially exert its antitubercular effects.
Result of Action
If the compound does indeed inhibit mycolic acid synthesis, it would likely result in the disruption of the bacterial cell wall, leading to the death of the bacteria .
Properties
IUPAC Name |
ethyl 2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O3S/c1-3-23-13(21)9-24-15-19-18-12(20(15)2)8-17-14(22)10-6-4-5-7-11(10)16/h4-7H,3,8-9H2,1-2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXCSCDPHPHKHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C)CNC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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